molecular formula C14H13ClN6O5S B4316580 ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(4-CHLOROBENZENESULFONYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE

ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(4-CHLOROBENZENESULFONYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE

Cat. No.: B4316580
M. Wt: 412.8 g/mol
InChI Key: WMOOOVYOGQGBAX-UHFFFAOYSA-N
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Description

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(4-CHLOROBENZENESULFONYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multi-step organic synthesis. The process may start with the preparation of the 1,2,3-triazole core, followed by the introduction of the oxadiazole and sulfonyl groups. Common reagents used in these steps include azides, alkynes, and sulfonyl chlorides. Reaction conditions often involve the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the sulfonyl group would produce sulfides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(4-CHLOROBENZENESULFONYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE exerts its effects would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: Lacks the sulfonyl group, which may affect its reactivity and applications.

    Ethyl 1-(4-nitro-1,2,5-oxadiazol-3-yl)-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,3-triazole-4-carboxylate: Contains a nitro group instead of an amino group, potentially altering its chemical behavior and biological activity.

Uniqueness

The presence of both the oxadiazole and sulfonyl groups in ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(4-CHLOROBENZENESULFONYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE makes it unique compared to similar compounds. These functional groups can impart distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-chlorophenyl)sulfonylmethyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN6O5S/c1-2-25-14(22)11-10(21(20-17-11)13-12(16)18-26-19-13)7-27(23,24)9-5-3-8(15)4-6-9/h3-6H,2,7H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOOOVYOGQGBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(4-CHLOROBENZENESULFONYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Reactant of Route 2
ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(4-CHLOROBENZENESULFONYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(4-CHLOROBENZENESULFONYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Reactant of Route 4
ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(4-CHLOROBENZENESULFONYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(4-CHLOROBENZENESULFONYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Reactant of Route 6
ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(4-CHLOROBENZENESULFONYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE

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